Physicochemical Profile vs. 7-Methylindole
The target compound exhibits significantly altered predicted physicochemical properties compared to the simpler 7-methylindole scaffold. The addition of the piperidine ring substantially increases the predicted boiling point and introduces a basic amine functionality, as reflected in the pKa. These differences are critical for designing purification protocols (e.g., distillation vs. chromatography) and for predicting behavior in biological systems .
pKa: 17.36±0.30 (predicted)
| Evidence Dimension | Predicted Boiling Point and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Boiling Point: 396.0±42.0 °C (Predicted); pKa: 17.36±0.30 (Predicted) |
| Comparator Or Baseline | 7-Methylindole (CAS 933-67-5): Boiling Point: 266.0±0.0 °C; pKa: Not applicable (neutral compound) |
| Quantified Difference | Boiling Point difference of approximately +130 °C; Introduction of a basic site with a predicted pKa of 17.36. |
| Conditions | Predicted values from standard computational models based on molecular structure. |
Why This Matters
These quantitative differences inform the selection of appropriate synthetic and analytical techniques, with the higher boiling point indicating lower volatility and the pKa value being crucial for optimizing reaction conditions involving acid/base extraction.
